5-Bromo-2-butoxybenzoic acid
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Description
Synthesis Analysis
The synthesis of bromobenzoic acid derivatives is a topic of interest in the field of organic chemistry. For instance, 5-bromoanthranilic acid was used as a precursor in the synthesis of novel metal(II) complexes, indicating the potential for bromobenzoic acids to act as building blocks in complex formation . Additionally, 2-bromobenzoic acids have been utilized in the construction of spiro compounds through free radical reactions, demonstrating their versatility in synthetic organic chemistry . These studies suggest that 5-Bromo-2-butoxybenzoic acid could similarly be synthesized and used in the formation of various organic compounds and metal complexes.
Molecular Structure Analysis
The molecular structure of bromobenzoic acid derivatives has been extensively studied using various spectroscopic techniques. For example, the molecular conformation and vibrational analysis of 2-amino-5-bromobenzoic acid were investigated using FT-IR, FT-Raman, and UV spectroscopy, as well as DFT calculations . This comprehensive approach to understanding the molecular structure could be applied to 5-Bromo-2-butoxybenzoic acid to gain insights into its conformation and electronic properties.
Chemical Reactions Analysis
Bromobenzoic acids are known to participate in a variety of chemical reactions. The free radical reactions involving 2-bromobenzoic acids lead to the formation of diverse spiro compounds , while the regioselective bromocyclization of 2-alkynylbenzoic acids results in the synthesis of isobenzofuran derivatives . These reactions highlight the reactivity of bromobenzoic acids and suggest that 5-Bromo-2-butoxybenzoic acid could also undergo similar transformations to yield novel chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzoic acid derivatives have been characterized in several studies. For instance, the thermodynamic properties of 2-amino-5-bromobenzoic acid were calculated, revealing the relationship between standard heat capacity, entropy, enthalpy changes, and temperature . The luminescent and vibrational properties of a uranyl coordination polymer featuring 3-bromo-5-iodobenzoic acid were explored, indicating the potential for such compounds in materials science applications . These findings provide a foundation for predicting the properties of 5-Bromo-2-butoxybenzoic acid, which could be expected to exhibit similar behavior in terms of thermodynamics and luminescence.
Scientific Research Applications
Metabolic Pathways
Research involving 5-Bromo-2-butoxybenzoic acid's analogues, such as 4-Bromo-2,5-dimethoxyphenethylamine, has been explored to understand their metabolism in different species, including humans. The metabolic pathways, which involve oxidative deamination and demethylation processes, are crucial for assessing potential toxic effects and interspecies differences in drug metabolism (Carmo et al., 2005).
Structural Characterization
Structural characterization of similar bromobenzoic acid derivatives, such as 4-bromo-3,5-dihydroxybenzoic acid, has been conducted to facilitate the development of medicaments. The structural identification using Mass Spectrometry is a critical step in synthesizing new pharmaceutical compounds (Xu Dong-fang, 2000).
Synthesis of Derivatives
Research in synthesizing derivatives of bromobenzoic acids, like 6-bromo-1-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline, has been essential for the development of potential pharmaceutical agents. The synthesis process involves complex reactions like carboxylation and provides insights into the creation of new drugs (Khalifa et al., 1982).
Molecular Recognition Studies
Studies on molecular recognition involving derivatives of dihydroxybenzoic acid, akin to 5-Bromo-2-butoxybenzoic acid, reveal the complex interactions at the molecular level. Such research is pivotal for understanding how molecular assemblies form and function (Varughese & Pedireddi, 2006).
Antipsychotic Agent Development
The development of antipsychotic agents using bromobenzoic acid derivatives demonstrates the pharmaceutical potential of these compounds. Research in this area focuses on synthesis and testing of derivatives to explore their efficacy as inhibitors of certain biological targets (Högberg et al., 1990).
Isolation from Natural Sources
Derivatives of bromobenzoic acids, similar to 5-Bromo-2-butoxybenzoic acid, have been isolated from natural sources like red algae. Such compounds have been studied for their structural properties and potential biological activities (Zhao et al., 2004).
properties
IUPAC Name |
5-bromo-2-butoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXOVWCSSBXAIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366433 |
Source
|
Record name | 5-bromo-2-butoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-butoxybenzoic acid | |
CAS RN |
60783-92-8 |
Source
|
Record name | 5-bromo-2-butoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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